molecular formula C₂₁H₁₇D₆N₃O₃ B1141029 Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 CAS No. 1216455-48-9

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6

Cat. No.: B1141029
CAS No.: 1216455-48-9
M. Wt: 371.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is a deuterated derivative of Zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. This compound is often utilized in scientific research due to its labeled isotopic nature, which aids in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 involves the incorporation of deuterium atoms into the molecular structure of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is widely used in scientific research due to its labeled isotopic nature. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Zolpidem and its metabolites.

    Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of Zolpidem in biological systems.

    Medicine: Utilized in clinical research to study the effects and mechanisms of Zolpidem in the treatment of insomnia and other sleep disorders.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Zolpidem

Mechanism of Action

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 exerts its effects through its interaction with the gamma-aminobutyric acid (GABA) receptor complex. Specifically, it binds to the omega-1 subtype of the benzodiazepine receptor, enhancing the inhibitory effects of GABA and promoting sedation and sleep. The deuterated nature of this compound allows for detailed studies of its pharmacokinetics and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium atoms enhances the accuracy and sensitivity of mass spectrometric analyses, making it a valuable tool in scientific research .

Properties

CAS No.

1216455-48-9

Molecular Formula

C₂₁H₁₇D₆N₃O₃

Molecular Weight

371.46

Synonyms

4-[3-[2-(Dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid Ethyl Ester-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.